ethyl [2-(benzoylamino)-1,3-thiazol-5-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl [2-(benzoylamino)-1,3-thiazol-5-yl]acetate and related compounds often involves multi-component reactions, including the use of benzothiazole derivatives and ethyl bromocyanoacetate in acetone under reflux conditions for several hours to yield good outcomes. These processes are characterized by their simplicity and efficiency, providing novel compounds confirmed through various spectroscopic methods (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of these compounds is generally confirmed through spectroscopic techniques such as 1H NMR, 13C NMR, infrared, elemental analyses, and mass spectroscopy. Detailed structural elucidation provides insights into the molecular framework and the positioning of functional groups within the compound, showcasing the complexity and the specificity of the molecular interactions and arrangements (El Foujji et al., 2020).
Chemical Reactions and Properties
Ethyl [2-(benzoylamino)-1,3-thiazol-5-yl]acetate participates in a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. These reactions are essential for expanding the utility of the base compound into different chemical domains. For example, heterocyclization reactions have been used to synthesize thiophene, pyrazole, coumarin derivatives, and more, with each reaction pathway offering a unique insight into the reactivity and functional group compatibility of the parent compound (Mohareb & Gamaan, 2018).
properties
IUPAC Name |
ethyl 2-(2-benzamido-1,3-thiazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-12(17)8-11-9-15-14(20-11)16-13(18)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOLYWIAVAVRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-benzamido-1,3-thiazol-5-yl)acetate |
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